molecular formula C15H20F3N3OS B12221278 2-{[1-(Thian-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine

2-{[1-(Thian-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine

Cat. No.: B12221278
M. Wt: 347.4 g/mol
InChI Key: VDQKXPSNVGKNBJ-UHFFFAOYSA-N
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Description

2-{[1-(Thian-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and an ether linkage to a piperidine ring containing a thian-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Thian-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available precursors

    Formation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Ether Linkage Formation: The final step involves the formation of the ether linkage between the pyrimidine core and the piperidine ring, typically through a nucleophilic substitution reaction using a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Thian-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the thian-4-yl group

    Dihydropyrimidines: Formed from the reduction of the pyrimidine ring

    Substituted Derivatives: Formed from nucleophilic substitution of the trifluoromethyl group

Scientific Research Applications

2-{[1-(Thian-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting protein kinases and other enzymes involved in disease pathways.

    Materials Science: The unique electronic properties of the trifluoromethyl and pyrimidine groups make this compound useful in the development of advanced materials such as organic semiconductors and liquid crystals.

    Biological Studies: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-{[1-(Thian-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound can bind to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also feature a pyrimidine core and a piperidine ring, but differ in their substitution patterns and functional groups.

    2-(Piperidin-4-yl)pyrimidine hydrochloride: This compound shares the pyrimidine and piperidine moieties but lacks the thian-4-yl and trifluoromethyl groups.

Uniqueness

2-{[1-(Thian-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is unique due to the presence of the thian-4-yl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance the compound’s binding affinity and selectivity for its molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C15H20F3N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

2-[1-(thian-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C15H20F3N3OS/c16-15(17,18)13-1-6-19-14(20-13)22-12-2-7-21(8-3-12)11-4-9-23-10-5-11/h1,6,11-12H,2-5,7-10H2

InChI Key

VDQKXPSNVGKNBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C3CCSCC3

Origin of Product

United States

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